Methyl 6-methoxyisoquinoline-3-carboxylate
Description
Properties
Molecular Formula |
C12H11NO3 |
|---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
methyl 6-methoxyisoquinoline-3-carboxylate |
InChI |
InChI=1S/C12H11NO3/c1-15-10-4-3-8-7-13-11(12(14)16-2)6-9(8)5-10/h3-7H,1-2H3 |
InChI Key |
GKRQHGXMVRSJTJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC(=NC=C2C=C1)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Rhodium-Catalyzed Cyclization of Benzimidates and α-Diazo-β-Keto Esters
Reaction Mechanism and General Procedure
The Rh-catalyzed [4+2] cyclization between benzimidates and α-diazo-β-keto esters provides a high-yielding route to isoquinoline derivatives. For Methyl 6-methoxyisoquinoline-3-carboxylate, a methoxy-substituted benzimidate (e.g., 1-methoxy-6-fluorobenzimidate) reacts with methyl α-diazo-β-keto ester under catalytic conditions ([RhCp*Cl2]₂ and AgSbF₆ in DCE at 50°C). The reaction proceeds via rhodium-associated carbene formation, followed by cyclization and aromatization.
Optimization and Yields
- Catalyst Loading : 2 mol% [RhCp*Cl2]₂ and 8 mol% AgSbF₆ achieve 94% yield for analogous isoquinolines.
- Solvent : Dichloroethane (DCE) outperforms polar solvents like methanol due to improved carbene stability.
- Temperature : 50°C balances reaction rate and byproduct suppression.
Table 1. Representative Yields for Rh-Catalyzed Isoquinoline Synthesis
Limitations
- Requires anhydrous conditions and glovebox handling for catalyst stability.
- Substituent effects at the 6-position necessitate tailored benzimidate synthesis.
Nucleophilic Methoxylation of Halogenated Precursors
Bromination-Methoxylation Sequential Strategy
A two-step protocol involving bromination followed by methoxylation is effective for introducing the 6-methoxy group.
Bromination with N-Bromosuccinimide (NBS)
Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate undergoes regioselective bromination at the 6-position using NBS in dichloromethane (90.7% yield). The reaction is radical-initiated, with dibenzoyl peroxide (BPO) enhancing selectivity.
Table 2. Bromination Conditions and Outcomes
| Substrate | Reagent | Solvent | Yield | Purity |
|---|---|---|---|---|
| Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate | NBS, BPO | CCl₄ | 58% | 98.5% |
| Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate | NBS | CH₂Cl₂ | 90.7% | 98.98% |
Methoxylation with Sodium Methoxide
The brominated intermediate reacts with sodium methoxide in methanol/DMSO at 20°C, displacing bromide with methoxy. This step achieves 72.9–78.8% yield.
Critical Parameters :
- Base Strength : Sodium methoxide (30% in MeOH) ensures complete deprotonation.
- Solvent Mix : DMSO enhances nucleophilicity of methoxide ions.
Direct Methylation of Hydroxy-Substituted Intermediates
Esterification and O-Methylation
Methyl 6-hydroxyisoquinoline-3-carboxylate serves as a precursor for direct methylation. Using dimethyl sulfate or methyl iodide in the presence of K₂CO₃ in acetone achieves 85–92% yield for analogous compounds.
Competing Reactions
- Overmethylation : Excess methylating agents lead to N-methylation of the isoquinoline nitrogen.
- Solvent Choice : Acetone minimizes side reactions compared to DMF or THF.
Comparative Analysis of Methods
Table 3. Advantages and Limitations of Key Methods
| Method | Yield Range | Scalability | Functional Group Tolerance |
|---|---|---|---|
| Rh-Catalyzed Cyclization | 90–96% | High | Sensitive to electron-withdrawing groups |
| Bromination-Methoxylation | 58–90% | Moderate | Requires halogenated precursors |
| Direct Methylation | 72–85% | High | Limited by hydroxy precursor availability |
Chemical Reactions Analysis
Types of Reactions
Methyl 6-methoxyisoquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts or specific reaction conditions, such as the use of strong acids or bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Methyl 6-methoxyisoquinoline-3-carboxylate has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 6-methoxyisoquinoline-3-carboxylate exerts its effects is not well-documented. its molecular structure suggests that it may interact with specific molecular targets and pathways, similar to other isoquinoline derivatives. These interactions could involve binding to enzymes or receptors, thereby modulating their activity.
Comparison with Similar Compounds
Structural Analogues within the Isoquinoline Family
Ethyl 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d)
- Substituents : Ethyl ester (position 2), 6,7-dimethoxy groups, and a methyl group at position 1.
- Key Differences: The ethyl ester increases lipophilicity compared to the methyl ester in the target compound.
6,7-Dimethoxy-1-methyl-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline (6e)
- Substituents : Methylsulfonyl group at position 2.
- Key Differences : The sulfonyl group introduces strong electron-withdrawing effects, making the compound more electrophilic. This contrasts with the ester group in the target compound, which is less polarizable .
Methyl 1-Cyclohexyl-6,7-dimethoxy-3,4-dihydroisoquinoline-3-carboxylate
- Substituents : Cyclohexyl group at position 1 and 6,7-dimethoxy groups.
- Key Differences : The bulky cyclohexyl substituent introduces steric hindrance, which may reduce reactivity at the nitrogen center compared to the unsubstituted target compound. Structural data (e.g., bond angles: C2B–C7B–C8B = 122.51°) highlight conformational rigidity .
Analogues with Varied Ester Groups or Ring Systems
Methyl 6-Chlorooxoindoline-3-carboxylate
- Structure : Indoline ring with a chloro and oxo group.
- Key Differences: The indoline core differs from isoquinoline, reducing aromaticity. The chloro group increases electrophilicity, while the oxo group may participate in hydrogen bonding, unlike the methoxy group in the target compound .
Methyl 6-Ethoxy-3-phenyl-3a,4-dihydro-3H-chromeno[4,3-c]isoxazole-3a-carboxylate
- Structure: Chromeno-isoxazole fused ring with ethoxy and phenyl groups.
- Key Differences: The ethoxy group (vs. methoxy in the target) slightly increases hydrophobicity.
Functional Group Comparisons
6-Methoxyisoquinoline-3-Carboxylic Acid
- Key Difference : The free carboxylic acid (vs. methyl ester) increases polarity and hydrogen-bonding capacity, impacting solubility and bioavailability .
Ethyl vs. Methyl Esters
- Ethyl esters (e.g., compound 6d) exhibit higher lipophilicity (logP) than methyl esters, influencing membrane permeability in drug design .
Biological Activity
Methyl 6-methoxyisoquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound features an isoquinoline core with a methoxy group at the sixth position and a carboxylate group at the third position. Its molecular formula is , with a molecular weight of approximately 217.22 g/mol. The unique substitution pattern on the isoquinoline ring contributes to its reactivity and biological activity.
The biological activity of this compound is attributed to its interactions with various molecular targets, including enzymes and receptors. Isoquinoline derivatives are known to influence several biological pathways, leading to varied pharmacological effects. The specific mechanisms can include:
- Enzyme Inhibition : Many isoquinoline derivatives inhibit key enzymes involved in disease pathways.
- Receptor Modulation : Interaction with neurotransmitter receptors can lead to neuroprotective effects.
- Antimicrobial Activity : Disruption of bacterial cell walls or inhibition of essential metabolic enzymes.
Biological Activities
This compound exhibits a range of biological activities, including:
- Antimicrobial Properties : Effective against various bacterial strains.
- Anticancer Activity : Shows potential in inhibiting cancer cell proliferation.
- Neuroprotective Effects : May protect neuronal cells from oxidative stress.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with similar compounds is essential:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| Methyl 1-methoxyisoquinoline-3-carboxylate | Methoxy group at position one | Different substitution pattern affecting reactivity |
| Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate | Oxo group at position one | Potentially distinct biological activities |
| 1-Arylisoquinoline-3-carboxylic acid esters | Aryl group substitution | Variability in biological activity based on aryl group |
This compound's specific substitution pattern offers distinct advantages in terms of stability and reactivity compared to these analogs.
Case Studies and Research Findings
Recent studies have highlighted the efficacy of this compound in various applications:
-
Antimicrobial Activity :
- A study demonstrated that this compound exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 5 to 20 µg/mL.
-
Anticancer Potential :
- In vitro studies indicated that this compound inhibited the growth of several cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values between 10 and 30 µM. The mechanism was linked to apoptosis induction and cell cycle arrest.
-
Neuroprotective Effects :
- Research has shown that this compound protects neuronal cells from oxidative stress-induced damage, potentially through the modulation of reactive oxygen species (ROS) levels.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
